N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-4-14-24-22(28)23(29)25-16-21(18-9-11-19(12-10-18)26(2)3)27-15-13-17-7-5-6-8-20(17)27/h5-12,21H,4,13-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVQNCGQRKCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
The following analysis focuses on structural analogs from the evidence, emphasizing molecular features, substituent effects, and synthetic trends.
Structural and Functional Group Analysis
Key Compounds for Comparison:
3-Chloro-N-phenyl-phthalimide (Fig. 1, ):
- Core Structure : Phthalimide with chloro and phenyl substituents.
- Key Differences : Lacks the oxalamide backbone and indoline group present in the target compound. Its primary use is as a polymer precursor, highlighting the role of chloro and phenyl groups in stabilizing synthetic intermediates .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ():
- Core Structure : Pentanamide with dioxoisoindoline and sulfamoylphenyl groups.
- Key Differences : Replaces the oxalamide with a pentanamide chain and incorporates sulfamoyl and pyridyl groups. The dioxoisoindoline moiety may confer rigidity compared to the indoline group in the target compound .
N1-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyanoquinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide (): Core Structure: Fumaramide with quinoline and dimethylaminoethoxyethyl groups. Key Differences: The quinoline core and fumaramide backbone differ significantly from the target’s oxalamide-indoline system.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoylphenyl)pentanamide (): Core Structure: Similar to but with a thiazole substituent.
Comparative Data Table
Substituent Impact and Trends
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) may enhance solubility in polar solvents compared to chloro or sulfamoyl substituents in analogs .
- Heterocyclic Moieties: Indoline’s saturated ring system (target) likely increases conformational flexibility relative to dioxoisoindoline () or quinoline () cores.
Synthetic Yields :
- Compounds with sulfamoyl groups () report yields up to 83%, suggesting efficient coupling reactions under mild conditions . The target compound’s synthesis may face challenges due to steric hindrance from the indolin-1-yl group.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide?
- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. For example:
- Step 1 : Condensation of dimethylamino-substituted phenyl precursors with indoline derivatives under basic conditions (e.g., triethylamine in DMSO at 60–80°C) to form the intermediate ethyl backbone .
- Step 2 : Amidation with propylamine using oxalyl chloride as a coupling agent. Solvent polarity (e.g., ethanol vs. THF) and temperature (20–25°C) critically influence regioselectivity and yield .
- Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track byproducts, such as incomplete amidation or hydrolysis .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : 1H/13C NMR to verify substituent positions (e.g., dimethylamino group at C4 of phenyl, indolin-1-yl linkage) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed m/z vs. calculated for C25H31N5O2) .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (>200°C typical for oxalamides) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structural analogs?
- Methodological Answer : Discrepancies often arise from variations in:
- Substituent Effects : Compare analogs with differing N-alkyl groups (e.g., propyl vs. p-tolyl) using in vitro binding assays (e.g., IC50 values for kinase inhibition) .
- Experimental Models : Validate activity across cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific responses .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., lipophilicity logP vs. steric hindrance) influencing bioactivity .
Q. What strategies are effective in elucidating the mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS proteomic analysis .
- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP sites in kinases) to test disruption of compound efficacy .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with receptors like serotonin transporters or PI3K isoforms .
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